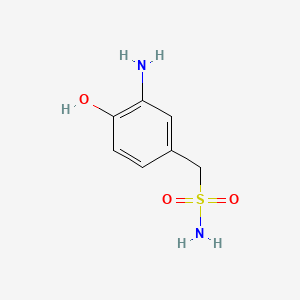

(3-Amino-4-hydroxyphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

(3-amino-4-hydroxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3,10H,4,8H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAALLSCXWCHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265480 | |

| Record name | 3-Amino-4-hydroxybenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093758-98-5 | |

| Record name | 3-Amino-4-hydroxybenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093758-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonation of 3-Amino-4-hydroxyphenol

The most straightforward method involves reacting 3-amino-4-hydroxyphenol with methanesulfonyl chloride (MsCl) under controlled conditions. This approach leverages the nucleophilic reactivity of the hydroxyl group to form the sulfonate ester, followed by ammonolysis to yield the sulfonamide.

Procedure :

-

Sulfonation :

-

Dissolve 3-amino-4-hydroxyphenol in anhydrous acetone or dichloromethane.

-

Add methanesulfonyl chloride dropwise at 0–5°C in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize HCl.

-

Isolate the intermediate sulfonate ester via filtration and washing.

-

-

Ammonolysis :

Key Data :

Advantages :

Challenges :

-

Requires strict temperature control to avoid side reactions.

-

Ammonolysis may require prolonged heating.

Reduction of 3-Nitro-4-hydroxyphenyl Methanesulfonate

This method involves synthesizing a nitro precursor, followed by catalytic hydrogenation or chemical reduction to introduce the amino group.

Procedure :

-

Sulfonation of 3-Nitro-4-hydroxyphenol :

-

Reduction :

Key Data :

Advantages :

Challenges :

Protective Group Strategy for Regioselective Sulfonation

To avoid competing reactions between amino and hydroxyl groups, protective groups are employed.

Procedure :

-

Amino Protection :

-

Sulfonation :

-

Deprotection and Reduction :

Key Data :

Advantages :

Challenges :

-

Additional steps increase complexity.

-

Acidic hydrolysis may degrade sensitive groups.

Industrial-Scale Synthesis via Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance efficiency and safety.

Procedure :

-

Continuous Sulfonation :

-

In-line Ammonolysis :

Key Data :

Advantages :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Sulfonation | 72–88% | >98% | Moderate | Low |

| Nitro Reduction | 70–92% | 95–99% | High | Medium |

| Protective Groups | 65–75% | 97% | Low | High |

| Continuous Flow | 90–95% | >99% | High | High |

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that (3-Amino-4-hydroxyphenyl)methanesulfonamide exhibits notable anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests its potential use in developing anti-inflammatory drugs aimed at conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes . Studies have highlighted its activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant bacteria .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Compounds with similar structural features have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific interactions of this compound with tubulin and other cellular targets are areas of ongoing research.

Chemical Synthesis and Industrial Applications

Synthesis Pathways

The synthesis of this compound typically involves reacting 3-amino-4-hydroxybenzenesulfonamide with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction can be optimized for scale-up in industrial settings using continuous flow reactors to enhance safety and yield.

Intermediate in Chemical Reactions

Due to its functional groups, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is utilized in producing pharmaceuticals and agrochemicals where specific reactivity patterns are required.

Biological Mechanisms and Interactions

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various biological targets. This capability allows it to modulate enzyme activities and receptor functions effectively .

Case Studies and Research Findings

Recent studies have explored the antimicrobial efficacy of various derivatives based on the this compound scaffold. For example:

- Study on Antimicrobial Activity : A series of derivatives were tested against ESKAPE pathogens, revealing varying degrees of effectiveness against resistant strains. Notably, compounds demonstrated MIC values indicating significant antibacterial properties .

- Anticancer Research : Investigations into the cytotoxic effects of related compounds on lung cancer cells showed promising results, with specific derivatives reducing cell viability significantly compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of (3-Amino-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- (3-Amino-4-hydroxyphenyl)methanesulfonamide

- (3-Amino-4-hydroxyphenyl)methylsulfone

- (3-Amino-4-hydroxyphenyl)ethanesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

(3-Amino-4-hydroxyphenyl)methanesulfonamide, with the molecular formula C9H11N2O3S and a molecular weight of approximately 229.26 g/mol, has garnered attention for its diverse biological activities. This compound features a unique structural arrangement that includes an amino group, a hydroxyl group, and a methanesulfonamide moiety, which contribute to its potential therapeutic applications.

Research indicates that this compound interacts with specific molecular targets within biological systems. Its primary mechanism appears to involve the inhibition of the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory process. This suggests that the compound may possess significant anti-inflammatory properties . Additionally, its interaction with various enzymes and receptors modulates their activity, contributing to its therapeutic effects in inflammation and possibly other conditions.

Biological Activities

- Anti-inflammatory Activity :

- The compound's ability to inhibit COX enzymes indicates potential use in managing pain and inflammation. Studies have shown that it effectively reduces inflammatory markers in vitro and in vivo models.

- Antimicrobial Properties :

- Anticancer Potential :

- Emerging evidence suggests that this compound may possess anticancer properties. It has shown selective cytotoxicity against certain cancer cell lines, indicating its potential as a chemotherapeutic agent. In particular, studies have highlighted its activity against hormone-resistant breast cancer cells .

Table 1: Summary of Biological Activities

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is generally conducted at room temperature using dichloromethane as a solvent, followed by purification through recrystallization or chromatography.

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Hydroxyphenyl)methanesulfonamide | Lacks the amino group | Simpler structure, fewer functional groups |

| N-(4-acetyl-2-hydroxyphenyl)methanesulfonamide | Different substitution pattern | Variations in biological activity due to structural differences |

| 3-Amino-4-hydroxybenzoic acid | Contains similar hydroxyl and amino groups | Primarily studied for different biological activities |

Q & A

Q. What are the established synthetic routes for (3-Amino-4-hydroxyphenyl)methanesulfonamide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via sulfonation of aromatic amines. A common approach involves diazonium salt formation followed by coupling with methanesulfonamide derivatives. For example, Al-Rufaie (2016) synthesized analogous sulfonamide-metal complexes using diazo coupling reactions, with intermediates characterized via UV-Vis, IR, and elemental analysis . Key steps include:

- Diazotization: Nitrosation of the aromatic amine group at 0–5°C in acidic media.

- Coupling: Reaction with methanesulfonamide derivatives under controlled pH (7–9).

- Purification: Recrystallization using ethanol/water mixtures.

Characterization relies on 1H/13C NMR for structural confirmation and HPLC (e.g., C18 columns, acetonitrile/water mobile phase) for purity assessment .

Q. What analytical techniques are critical for confirming the purity and stability of this compound?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity analysis. Retention times and peak symmetry are compared against reference standards .

- Spectroscopy: IR confirms sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹). NMR (DMSO-d6) identifies aromatic protons (δ 6.5–7.5 ppm) and NH/OH groups (δ 9–10 ppm) .

- Stability Studies: Accelerated degradation under thermal (40–60°C) and hydrolytic (pH 1–13) conditions, monitored via LC-MS to detect hydrolysis byproducts (e.g., sulfonic acid derivatives) .

Q. How does the compound’s solubility and pH stability impact experimental design?

Methodological Answer: The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (DMSO, DMF). For biological assays:

- Buffering: Use phosphate buffers (pH 7.4) with ≤10% DMSO to maintain solubility without denaturing proteins.

- pH-Dependent Stability: Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions. Stability is optimal at pH 6–8, verified via UV spectrophotometry .

Advanced Research Questions

Q. How can computational docking predict the interaction of this compound with biological targets?

Methodological Answer: AutoDock 4.2 or Schrödinger Suite is used to model interactions. Key steps:

- Protein Preparation: Retrieve target structures (e.g., COX-2, PDB ID: 3BZ3) and remove water/ions.

- Ligand Optimization: Minimize energy for the compound using DFT (B3LYP/6-31G* basis set).

- Docking: Grid boxes centered on active sites (e.g., COX-2’s hydrophobic channel).

Validation requires RMSD < 2 Å between docked and crystallographic poses. Methanesulfonamide derivatives often show hydrogen bonding with Arg120 and Tyr355 in COX-2 .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer: Discrepancies in IC50 values (e.g., COX-2 inhibition) arise from assay conditions. Mitigation strategies:

- Standardized Assays: Use identical enzyme sources (e.g., human recombinant COX-2 vs. murine isoforms).

- Control for Redox Activity: Add antioxidants (e.g., ascorbate) to prevent compound oxidation during assays.

- Meta-Analysis: Compare data across studies using the same methodologies (e.g., fluorescence vs. radiometric assays) .

Q. How are metal complexes of this compound synthesized, and what are their applications?

Methodological Answer: Metal complexes (e.g., Cu²⁺, Fe³⁺) enhance catalytic or antimicrobial activity. Synthesis involves:

- Complexation: React the compound with metal salts (e.g., CuCl₂) in ethanol/water (1:1) at 60°C.

- Characterization: UV-Vis (d-d transitions), ESR for metal oxidation states, and X-ray crystallography for structural elucidation.

Applications include catalysis (oxidation of alkanes) and antimicrobial studies (zone inhibition assays against S. aureus) .

Q. What role does the methanesulfonamide group play in the compound’s pharmacokinetics?

Methodological Answer: The sulfonamide group enhances:

- Metabolic Stability: Resists cytochrome P450 oxidation due to electron-withdrawing effects.

- Plasma Protein Binding: High affinity for albumin (log P ~1.5), measured via equilibrium dialysis.

- Excretion: Renal clearance predominates, with glucuronidation of the phenolic -OH group detected in urine via LC-MS/MS .

Q. How can structural analogs of this compound be designed to improve target selectivity?

Methodological Answer:

- Bioisosteric Replacement: Substitute the hydroxyl group with fluorine to enhance metabolic stability.

- Side Chain Modulation: Introduce morpholine or piperazine rings to improve solubility (e.g., 3-Amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide) .

- Computational QSAR: Use CoMFA/CoMSIA models to correlate substituent electronic parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.